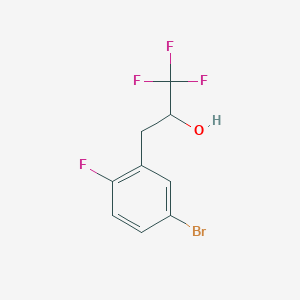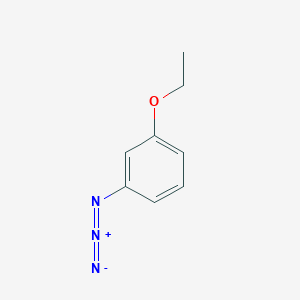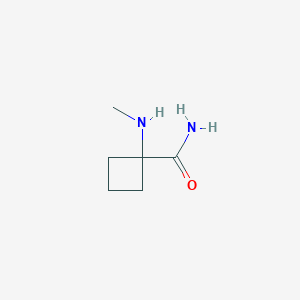
Octyl2-(4-cyanothiophen-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl2-(4-cyanothiophen-3-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an octyl group, a cyanothiophene moiety, and an acetate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl2-(4-cyanothiophen-3-yl)acetate typically involves the esterification of 4-cyanothiophen-3-ylacetic acid with octanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
4-cyanothiophen-3-ylacetic acid+octanolacid catalystthis compound+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Octyl2-(4-cyanothiophen-3-yl)acetate can undergo oxidation reactions, particularly at the thiophene ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, targeting the cyano group to form amines.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles such as amines or alcohols replace the ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Amines derived from the reduction of the cyano group.
Substitution: Amides or esters formed from nucleophilic substitution at the acetate group.
Scientific Research Applications
Chemistry
In chemistry, Octyl2-(4-cyanothiophen-3-yl)acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity, particularly esterases. Its ester bond is susceptible to hydrolysis, making it a useful substrate for enzyme assays.
Medicine
In medicine, derivatives of this compound are being explored for their potential as therapeutic agents
Industry
In the industrial sector, this compound is used in the production of organic electronic materials. Its ability to form stable films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which Octyl2-(4-cyanothiophen-3-yl)acetate exerts its effects depends on its application. In biological systems, the compound may interact with enzymes or receptors through its ester and cyano groups. The thiophene ring can participate in π-π interactions, enhancing binding affinity to target molecules. In materials science, the compound’s ability to form stable films is attributed to its molecular structure, which allows for efficient packing and electronic interactions.
Comparison with Similar Compounds
Similar Compounds
Octyl acetate: An ester formed from octanol and acetic acid, used primarily in flavors and fragrances.
4-cyanothiophen-3-ylacetic acid: The precursor to Octyl2-(4-cyanothiophen-3-yl)acetate, used in organic synthesis.
Octyl cyanoacetate: Another ester with a similar structure, used in organic photovoltaic cells.
Uniqueness
This compound is unique due to the presence of both the cyano group and the thiophene ring. This combination imparts distinct electronic properties, making it suitable for applications in organic electronics and materials science. Additionally, the ester linkage provides a site for further chemical modification, enhancing its versatility in synthetic chemistry.
Properties
Molecular Formula |
C15H21NO2S |
|---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
octyl 2-(4-cyanothiophen-3-yl)acetate |
InChI |
InChI=1S/C15H21NO2S/c1-2-3-4-5-6-7-8-18-15(17)9-13-11-19-12-14(13)10-16/h11-12H,2-9H2,1H3 |
InChI Key |
DFRFOPDYMGWBGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CC1=CSC=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


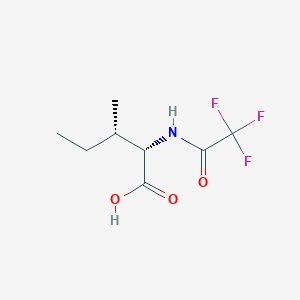
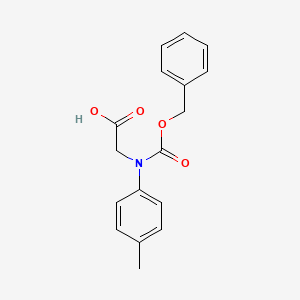
![1-[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methanaminedihydrochloride](/img/structure/B13514108.png)
![(1R,3s,5S)-3-(trifluoromethyl)bicyclo[3.1.0]hexane-3-carboxylicacid](/img/structure/B13514114.png)
![2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13514116.png)
![{3-[(3-Chlorophenyl)methyl]pentan-3-yl}[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B13514117.png)
![1-Azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B13514125.png)
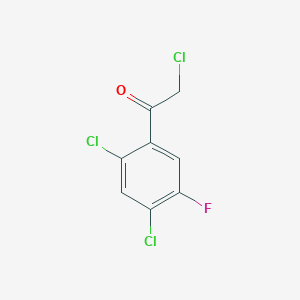
![Dispiro[3.1.36.14]decan-2-ylmethanamine](/img/structure/B13514144.png)
